1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the first position, a fluorine atom at the fifth position, and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 1-ethyl-5-fluoro-1H-pyrazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products:
Oxidation: Products include pyrazole derivatives with higher oxidation states.
Reduction: Products include alcohols or other reduced forms of the original compound.
Substitution: Products include pyrazole derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group, which can affect its reactivity and interactions.
1-Ethyl-5-fluoro-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is at a different position, leading to variations in its chemical behavior.
Uniqueness: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. The presence of both an ethyl group and a fluorine atom can enhance its stability, reactivity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-ethyl-5-fluoropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXMPHFVYZHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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